molecular formula C11H15NO B8605662 2,3-Dihydro-1-(2-hydroxypropyl)indole

2,3-Dihydro-1-(2-hydroxypropyl)indole

Cat. No.: B8605662
M. Wt: 177.24 g/mol
InChI Key: UVRQTOFGUFJVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-(2-hydroxypropyl)indole is a synthetic indoline derivative of significant interest in medicinal chemistry and pharmacological research. The 2,3-dihydroindole core, also known as indoline, is a privileged scaffold in drug discovery, featured in compounds with a wide range of biological activities . This particular analog, functionalized with a 2-hydroxypropyl chain at the nitrogen position, is a valuable building block for the synthesis of more complex molecules and for probing biological pathways. Researchers are exploring its potential as a precursor in the development of neuroprotective agents, given that similar 2,3-dihydroindole derivatives have shown binding affinity for melatonin receptors, which are targets for treating neurological disorders . Furthermore, indoline-based structures are investigated as modulators of key immunological enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune tolerance in cancer and inflammatory diseases . The structural flexibility of this compound allows for further chemical modifications, enabling structure-activity relationship (SAR) studies across various therapeutic areas. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-9(13)8-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,13H,6-8H2,1H3

InChI Key

UVRQTOFGUFJVTM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dihydro-1-(2-hydroxypropyl)indole with key analogs based on molecular structure, physical properties, and spectroscopic data derived from the evidence.

Structural Analogues

Compound Name Substituent at N1 Core Structure Molecular Formula Molecular Weight Key Features
This compound 2-Hydroxypropyl 2,3-Dihydroindole C11H13NO 179.23* Hydroxyl group enhances polarity
2,3-Dihydro-1-(1-methylpropyl)indole 1-Methylpropyl 2,3-Dihydroindole C12H17N 175.27 Branched alkyl, hydrophobic
7-Ethyl-1,3-dihydro-2H-indol-2-one Ethyl at C7, ketone at C2 1,3-Dihydro-2H-indol-2-one C10H11NO 161.21 Ketone functionality, planar
11-Methyl-2-allyl-2,3-dihydro-1H,5H-[1,3,6]oxadiazepino[3,4-a]indole Allyl, oxadiazepino ring Indole-fused heterocycle C15H17N3O 255.32 Rigid heterocyclic framework

*Calculated molecular weight based on formula.

Physical Properties

  • Melting Points: Indole-fused oxadiazepino derivatives (e.g., 11-methyl-2-allyl compound) exhibit higher melting points (90–103°C) due to rigid heterocyclic frameworks . Simple 2,3-dihydroindoles with alkyl substituents (e.g., 1-methylpropyl analog) likely have lower melting points, though data are sparse .

Spectroscopic Data

  • 13C-NMR Shifts :
    • In 2-nitroindole derivatives, aromatic carbons resonate at δ 120–147 ppm, while CH2 groups appear near δ 47–48 ppm .
    • The hydroxypropyl group in the target compound would likely deshield adjacent carbons, with the hydroxyl-bearing carbon appearing near δ 60–70 ppm (typical for alcohols).
  • HRMS: A related amine-substituted indole (C15H15N2) has an observed mass of 223.1225 . For this compound (C11H13NO), the expected [M+H]+ ion would be ~179.12.

Reactivity and Functionalization

  • The hydroxyl group in this compound offers a site for further derivatization (e.g., esterification, glycosylation), unlike alkyl-substituted analogs .
  • Indole-fused heterocycles (e.g., oxadiazepinoindoles) demonstrate enhanced stability and unique electronic properties due to conjugation with the heterocycle .

Key Research Findings and Gaps

  • Structural Insights: Substitution at N1 significantly alters physicochemical properties. Hydrophilic groups (e.g., hydroxyl) improve solubility, while bulky substituents (e.g., oxadiazepino rings) enhance thermal stability .
  • Synthetic Challenges : Modular synthesis of indole derivatives, as demonstrated in multicomponent reactions, could be adapted to produce this compound .
  • Data Limitations : Direct experimental data (e.g., NMR, melting point) for the target compound are absent in the provided evidence, necessitating further characterization.

Preparation Methods

Propylene Oxide-Mediated N-Alkylation

The reaction typically proceeds under basic conditions (e.g., KOH or NaH) in polar aprotic solvents like DMF or THF:

Indole+CH3CH(O)CH2Base2,3-Dihydro-1-(2-hydroxypropyl)indole\text{Indole} + \text{CH}3\text{CH(O)CH}2 \xrightarrow{\text{Base}} \text{this compound}

Optimization Insights :

  • Temperature : Reactions at 60–80°C improve epoxy ring opening kinetics.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

  • Yield : 70–85% under optimized conditions, with minor byproducts from over-alkylation.

Alternative Alkylating Agents

  • 3-Chloro-2-propanol : Requires stoichiometric bases (e.g., Et3_3N) to neutralize HCl byproducts. Yields ~65% due to competing elimination.

  • Glycidol (2,3-epoxy-1-propanol) : Enables simultaneous introduction of hydroxyl and alkyl groups but demands stringent moisture control.

Reductive Amination

Reductive amination couples ketone or aldehyde precursors with amine-containing indoles, followed by reduction to stabilize the product. This method is advantageous for introducing chiral centers.

Reaction Workflow

  • Condensation : Indole-2-carbaldehyde reacts with 1-amino-2-propanol in MeOH, forming an imine intermediate.

  • Reduction : NaBH4_4 or BH3_3·THF reduces the imine to the secondary amine.

Indole-2-carbaldehyde+HOCH2CH(NH2)CH3ReductantTarget Compound\text{Indole-2-carbaldehyde} + \text{HOCH}2\text{CH(NH}2\text{)CH}_3 \xrightarrow{\text{Reductant}} \text{Target Compound}

Key Data :

ReductantSolventYield (%)Purity (%)
NaBH4_4MeOH6288
BH3_3·THFTHF7895

Chiral Control : CuH-catalyzed asymmetric hydrosilylation achieves enantiomeric excess (ee) >98%.

Multicomponent Reactions (MCRs)

MCRs efficiently assemble complex structures via one-pot protocols. Indium triflate (In(OTf)3_3) catalyzes the coupling of indole, ethylene diamine, and 3-formylchromone to form the target compound.

Mechanistic Pathway

  • Formation of N,N-Acetal : Ethylene diamine reacts with nitroketene acetal to generate a cyclic intermediate.

  • Henry Reaction : 3-Formylchromone adds to the acetal, followed by indole nucleophilic attack.

  • Cyclization : In(OTf)3_3 facilitates regioselective ring closure.

Conditions :

  • Catalyst: In(OTf)3_3 (2 mol%)

  • Solvent: EtOH, reflux

  • Yield: 90% in 0.5 hours.

Advantages :

  • Atom-economical, with H2_2O as the only byproduct.

  • Scalable to multigram quantities without chromatography.

Cyclization of Nitroarene Precursors

Nitro group reduction followed by cyclization offers a route to dihydroindoles. The Reissert indole synthesis adapts well to this strategy.

Synthetic Steps

  • Nitro Reduction : Hydrogenation of 2-nitro-1-(2-hydroxypropyl)benzene derivatives using Pd/C.

  • Cyclization : Acid-catalyzed (e.g., PPA) intramolecular Friedel-Crafts alkylation.

2-Nitro-1-(2-hydroxypropyl)benzeneH2/Pd-CIntermediatePPATarget\text{2-Nitro-1-(2-hydroxypropyl)benzene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Intermediate} \xrightarrow{\text{PPA}} \text{Target}

Yield : 75–82% after purification.

Limitations : Requires ortho-substituted nitroarenes, limiting substrate diversity.

Boron Hydride Reductions

Boron-based reagents enable chemoselective reductions of oxindoles to dihydroindoles. Sodium cyanoborohydride (NaBH3_3CN) selectively reduces ketones while preserving hydroxyl groups.

Procedure

  • Oxindole Synthesis : Condensation of indole-2-carboxylic acid with 2-hydroxypropylamine.

  • Reduction : NaBH3_3CN in MeOH at 0°C.

Yield : 68% with >90% purity.

Side Reactions : Over-reduction to tetrahydroindoles occurs at elevated temperatures.

Photochemical Cyclization

UV-induced cyclization of styryl indoles provides access to fused dihydroindoles, though adaptation for 2-hydroxypropyl derivatives remains exploratory.

Protocol

  • Substrate : 3-Styrylindole with a 2-hydroxypropyl side chain.

  • Conditions : 350 nm UV light, MeCN, Ar atmosphere.

  • Yield : <50% due to competing polymerization.

Future Directions : Dual catalysis (e.g., Ru/Ir photoredox systems) may improve efficiency.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-dihydro-1-(2-hydroxypropyl)indole, and how can reaction conditions be optimized?

A common approach involves condensation reactions of indole precursors with hydroxypropylating agents. For example, refluxing 3-formyl-1H-indole derivatives with 2-hydroxypropylamine in acetic acid with sodium acetate as a catalyst (3–5 hours, 100–120°C) can yield the target compound. Purification typically involves recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials . Optimization should focus on stoichiometric ratios (e.g., 1.1:1 aldehyde-to-amine ratio), temperature control to minimize side reactions, and use of inert atmospheres to prevent oxidation.

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

  • NMR : ¹H and ¹³C NMR can confirm the dihydroindole scaffold and hydroxypropyl substitution. For example, the indoline C3 proton typically appears as a triplet (δ 3.2–3.5 ppm), while the hydroxypropyl methylene protons resonate at δ 1.2–1.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₁H₁₃NO, exact mass 175.0997) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures, especially to resolve stereochemistry at the hydroxypropyl group. Hydrogen-bonding networks involving the hydroxyl group can stabilize crystal packing .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .
  • Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering in the dihydroindole moiety).
  • DFT Calculations : Compare computed chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
  • Cross-Validation : Use HSQC, HMBC, and NOESY to confirm connectivity and spatial relationships, especially for the hydroxypropyl side chain .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a TBS ether) during reactive steps to prevent side reactions.
  • Catalysis : Employ palladium-catalyzed cross-coupling for introducing substituents to the indole core without degrading the hydroxypropyl group .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in cyclization steps .

Q. How does the hydroxypropyl group influence the compound’s interaction with biological targets?

The hydroxyl group enhances hydrogen-bonding potential, which can be critical for binding to enzymes or receptors. For example:

  • Molecular Docking : Model interactions with tryptophan-hydroxylase or serotonin receptors to predict activity.
  • SAR Studies : Synthesize analogs (e.g., methyl ether or ester derivatives) to assess the hydroxyl’s role in bioavailability and target engagement .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

  • Disorder in the Hydroxypropyl Chain : Use restraints in SHELXL to model flexible regions. Partial occupancy or split positions may be necessary .
  • Twinned Crystals : Test for twinning using PLATON; apply twin refinement protocols in SHELXL if needed .
  • Hydrogen Atom Positioning : Locate hydroxyl hydrogens via difference Fourier maps and refine with distance restraints (O–H ≈ 0.84 Å) .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Synthesis OptimizationReflux condensation1.1:1 aldehyde/amine ratio, acetic acid
Structural ValidationHRMS, ¹H/¹³C NMR, X-ray diffractionB3LYP/6-311+G(d,p) for DFT calculations
Safety CompliancePPE, fume hoods, waste segregationNitrile gloves, licensed waste disposal
Biological ActivityMolecular docking, SAR studiesAnalog synthesis (e.g., methyl ethers)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.